molecular formula C18H25N5O4S B2378776 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1207053-44-8

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2378776
CAS No.: 1207053-44-8
M. Wt: 407.49
InChI Key: RCPCRJOWJYAPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group, a morpholinopyrimidine moiety, and a benzenesulfonamide structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

The primary targets of this compound are cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. COXs are responsible for the production of prostaglandins, which are pro-inflammatory mediators, while iNOS produces nitric oxide, a radical effector of the innate immune system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting the activity of COXs and iNOS, it reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide . This leads to a decrease in inflammation and the associated symptoms such as redness, swelling, and discomfort .

Pharmacokinetics

Its solubility in aqueous base and dmso suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the production of pro-inflammatory mediators, it can alleviate the symptoms of inflammation and potentially prevent the development of inflammation-associated disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in aqueous base and DMSO suggests that it may be more effective in certain physiological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 2-methyl-6-chloropyrimidine with morpholine under basic conditions to form 2-methyl-6-morpholinopyrimidine.

    Coupling with Benzenesulfonamide: The morpholinopyrimidine intermediate is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-((2-methyl-6-piperidinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
  • 4-methoxy-N-(2-((2-methyl-6-pyrrolidinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Uniqueness

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is unique due to the presence of the morpholinopyrimidine moiety, which imparts specific biological activities and chemical properties. This distinguishes it from other similar compounds that may have different substituents or ring structures.

Properties

IUPAC Name

4-methoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S/c1-14-21-17(13-18(22-14)23-9-11-27-12-10-23)19-7-8-20-28(24,25)16-5-3-15(26-2)4-6-16/h3-6,13,20H,7-12H2,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPCRJOWJYAPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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